

# An In-depth Technical Guide to Tetracosanoate: From Molecular Properties to Clinical Significance

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## Compound of Interest

Compound Name: Tetracosanoate

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This technical guide provides a comprehensive overview of **tetracosanoate**, a very-long-chain saturated fatty acid. The document details its chemical and physical properties, biological roles, and associated metabolic pathways. Furthermore, it offers in-depth experimental protocols for its quantification and visualization of key biological processes, aiming to support research and development in related fields.

## Core Concepts: Understanding Tetracosanoate

**Tetracosanoate**, also known as lignoceric acid, is a saturated fatty acid with a 24-carbon backbone. In biological systems, it exists as the fatty acid itself, its conjugate base (**tetracosanoate**), or as a component of more complex lipids like cerebrosides and sphingomyelin. Its esters, such as methyl **tetracosanoate** and ethyl **tetracosanoate**, are common derivatives used in research and analysis.

## Chemical and Physical Properties

A clear understanding of the physicochemical properties of **tetracosanoate** and its common derivatives is fundamental for its study. The following table summarizes key identifiers and properties.

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Tetracosanoic Acid	557-59-5[1][2][3][4][5][6]	C <sub>24</sub> H <sub>48</sub> O <sub>2</sub> [2][3][4][5][6]	368.64[5]
Tetracosanoate (anion)	46927-71-3[7]	C <sub>24</sub> H <sub>47</sub> O <sub>2</sub> <sup>-</sup> [7]	367.6[7]
Methyl Tetracosanoate	2442-49-1[8][9][10][11][12]	C <sub>25</sub> H <sub>50</sub> O <sub>2</sub> [8][9][11]	382.66[8][9][10]
Ethyl Tetracosanoate	24634-95-5[13][14]	C <sub>26</sub> H <sub>52</sub> O <sub>2</sub> [13]	396.69[13]

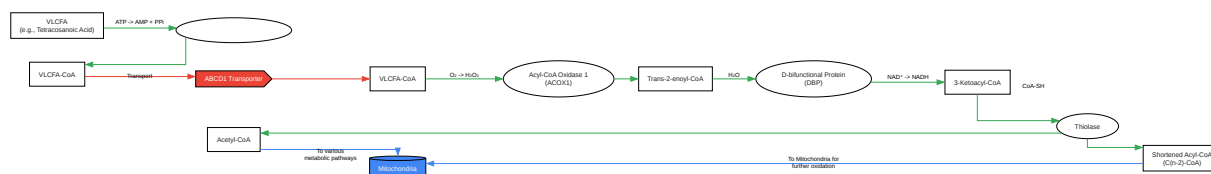
## Biological Significance and Metabolic Pathways

Tetracosanoic acid is a significant very-long-chain fatty acid (VLCFA) in human metabolism. It is a component of sphingolipids, which are crucial for the proper functioning of the nervous system, particularly in the formation of myelin. The metabolism of tetracosanoic acid primarily occurs through  $\beta$ -oxidation within peroxisomes.

## Peroxisomal $\beta$ -Oxidation of Very-Long-Chain Fatty Acids

Unlike shorter-chain fatty acids that are metabolized in the mitochondria, VLCFAs like tetracosanoic acid undergo initial chain-shortening  $\beta$ -oxidation in peroxisomes. This pathway is essential for breaking down these long fatty acids into shorter chains that can then be further metabolized in the mitochondria.

The following diagram illustrates the key steps in the peroxisomal  $\beta$ -oxidation of a very-long-chain fatty acid such as **tetracosanoate**.



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Caption: Peroxisomal  $\beta$ -oxidation of very-long-chain fatty acids.

## Clinical Relevance: Peroxisomal Disorders

Defects in the peroxisomal  $\beta$ -oxidation pathway can lead to the accumulation of VLCFAs, including tetracosanoic acid, in tissues and plasma. This accumulation is a key biomarker for a group of genetic disorders known as peroxisomal disorders.<sup>[15]</sup>

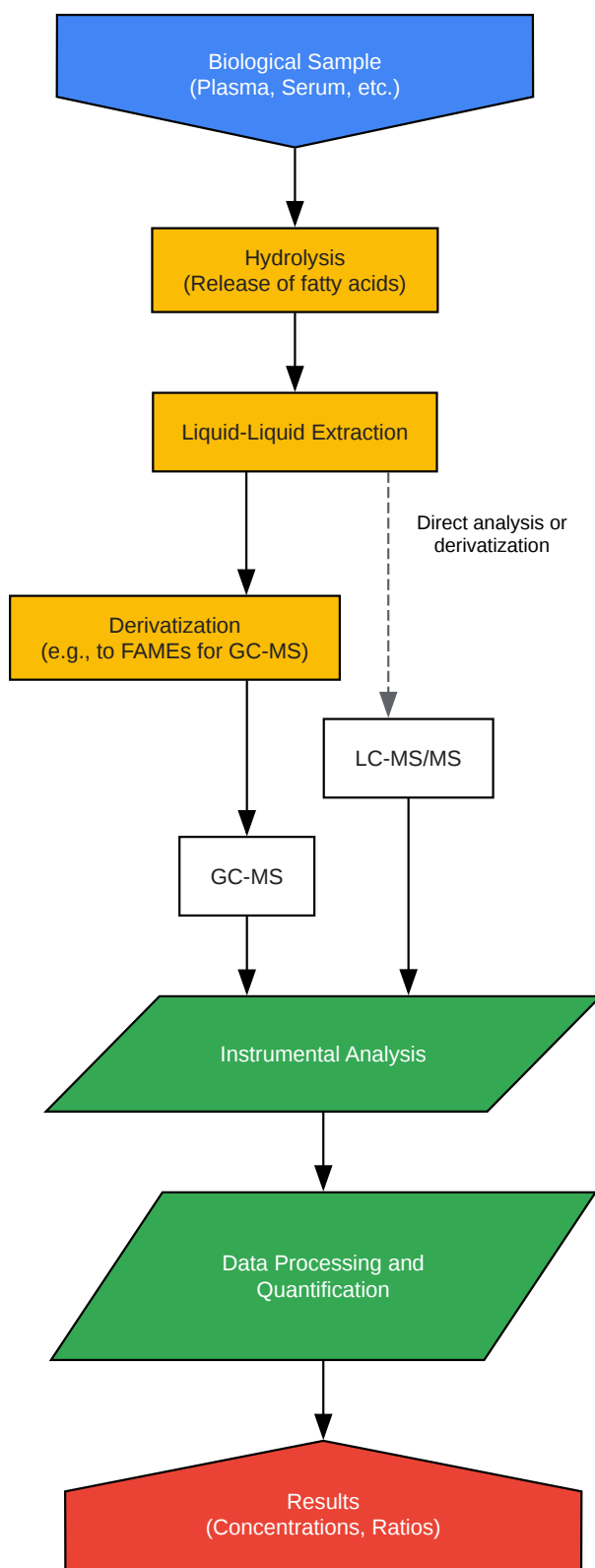
- **X-linked Adrenoleukodystrophy (X-ALD):** This is the most common peroxisomal disorder, caused by mutations in the ABCD1 gene, which codes for a peroxisomal membrane transporter. The impaired transport of VLCFA-CoA into the peroxisome leads to their accumulation, causing demyelination of nerve cells.<sup>[15]</sup>
- **Zellweger Spectrum Disorders (ZSDs):** This is a group of autosomal recessive disorders caused by mutations in genes required for peroxisome biogenesis. The absence or dysfunction of peroxisomes leads to the accumulation of VLCFAs and other metabolites.<sup>[15]</sup>

## Experimental Analysis of Tetracosanoate

Accurate quantification of tetracosanoic acid is crucial for the diagnosis and monitoring of peroxisomal disorders and for research into lipid metabolism. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

## Experimental Workflow

The general workflow for the analysis of **tetracosanoate** from biological samples involves several key steps, from sample preparation to data analysis.



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